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Compound of Interest

Compound Name:
(2-chloro-6-methylquinolin-3-

yl)methanol

Cat. No.: B187100 Get Quote

This guide provides an in-depth analysis of the molecular structure, physicochemical

properties, synthesis, and potential biological activities of (2-chloro-6-methylquinolin-3-
yl)methanol, a quinoline derivative of interest to researchers in medicinal chemistry and drug

development.

Molecular Identity and Structure
(2-chloro-6-methylquinolin-3-yl)methanol is a heterocyclic aromatic compound. Its structure

consists of a quinoline bicyclic system, which is a fusion of a benzene and a pyridine ring.[1]

This core is substituted with a chlorine atom at the 2-position, a methyl group at the 6-position,

and a hydroxymethyl (-CH2OH) group at the 3-position.[1] The presence and arrangement of

these functional groups, particularly the reactive hydroxymethyl group and the electron-

withdrawing chlorine atom, confer its unique chemical properties and potential for further

chemical modification.[1]

The planar aromatic nature of the quinoline ring allows for intermolecular interactions such as

π-π stacking, while the hydroxymethyl group can participate in hydrogen bonding, which

influences its physical properties like melting point and solubility.[1]

Physicochemical and Structural Data
The key quantitative properties of (2-chloro-6-methylquinolin-3-yl)methanol are summarized

below.
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Property Value Reference

Molecular Formula C₁₁H₁₀ClNO [1][2][3]

Molecular Weight 207.65 g/mol [1][2]

CAS Number 123637-97-8 [1][2][3]

Physical State Solid [1][3]

Melting Point 143-145 °C [1]

Crystal System Monoclinic [1][4]

Space Group P2₁/c [1][4]

Unit Cell Parameters

a = 14.963(2) Å, b = 4.632(1)

Å, c = 14.469(2) Å, β =

103.612(1)°

[1][4]

Solubility

Limited in water; Soluble in

polar organic solvents (e.g.,

methanol)

[1]

SMILES
CC1=CC2=CC(=C(N=C2C=C1

)Cl)CO
[1][2]

InChI Key
JYQVWLZEYAYKHI-

UHFFFAOYSA-N
[1][2]

Spectral Analysis
Mass Spectrometry: Analysis of (2-chloro-6-methylquinolin-3-yl)methanol shows a

characteristic molecular ion peak at an m/z of 207.[1] The presence of a chlorine atom is

confirmed by the typical isotopic pattern.[1] Common fragmentation pathways include the

loss of the hydroxymethyl group.[1]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that

confirm its structure. A broad band is typically observed in the 3200-3600 cm⁻¹ range,

indicative of the O-H stretching vibration of the hydroxyl group.[1] Aromatic C-C stretching
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vibrations are found in the 1580-1600 cm⁻¹ region, and C-H stretching from the methyl and

aromatic groups appears between 2800-3100 cm⁻¹.[1]

Synthesis Pathway
The synthesis of (2-chloro-6-methylquinolin-3-yl)methanol is typically achieved through a

two-step process involving the formation of a key aldehyde intermediate followed by its

reduction.

Step 1: Vilsmeier-Haack Reaction

Step 2: Reduction

p-Methylacetanilide

2-Chloro-6-methylquinoline-3-carbaldehyde

POCl₃, DMF

(2-chloro-6-methylquinolin-3-yl)methanol

NaBH₄, Methanol

Click to download full resolution via product page

Caption: Synthesis pathway for (2-chloro-6-methylquinolin-3-yl)methanol.

Experimental Protocols
This procedure is based on the Vilsmeier-Haack reaction.[5]

Reagent Preparation: Prepare the Vilsmeier-Haack reagent by adding phosphorus

oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) in an ice bath with stirring.
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Reaction: Add the appropriate acetanilide derivative (e.g., p-methylacetanilide) to the

prepared Vilsmeier-Haack reagent.

Heating: Heat the reaction mixture under controlled conditions (e.g., 60-70 °C) for several

hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Work-up: Cool the mixture and pour it onto crushed ice. Neutralize the solution carefully with

a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry.

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-

6-methylquinoline-3-carbaldehyde.[5]

This protocol describes the reduction of the aldehyde precursor.[1]

Dissolution: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in methanol in a round-

bottom flask.

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise

with constant stirring.

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the

disappearance of the starting material by TLC.

Quenching: Once the reaction is complete, carefully add water to quench the excess NaBH₄.

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with

a suitable organic solvent, such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography

to obtain (2-chloro-6-methylquinolin-3-yl)methanol.[1]

Given the potential antimicrobial activity of quinoline derivatives, a standard method for

evaluation is the determination of the Minimum Inhibitory Concentration (MIC).[1][6]
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Preparation: Prepare a stock solution of (2-chloro-6-methylquinolin-3-yl)methanol in a

suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate

using an appropriate growth medium (e.g., Mueller-Hinton Broth).

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g.,

Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute

it to the final concentration for inoculation. Add the bacterial suspension to each well.

Controls: Include a positive control (a known antibiotic), a negative control (medium with

solvent), and a growth control (medium with inoculum only) on each plate.

Incubation: Incubate the plates at 37°C for 18-24 hours.

Analysis: Determine the MIC as the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.[6]

Biological Activity and Applications
While specific mechanistic studies on (2-chloro-6-methylquinolin-3-yl)methanol are not

widely published, the quinoline scaffold is a well-established pharmacophore.[1][7]

Potential Antimicrobial and Antileishmanial Agent: Studies have indicated that this compound

possesses potential as an antimicrobial and antileishmanial agent, which is consistent with

the known bioactivity of many quinoline derivatives.[1]

Pharmaceutical Intermediate: Its functional groups make it a valuable building block for

medicinal chemists. The hydroxyl group can be esterified or converted to other

functionalities, and the chloro group can undergo nucleophilic substitution, allowing for the

synthesis of a diverse library of more complex molecules.[1]

Lead Compound for Drug Discovery: As a functionalized quinoline, it serves as a promising

lead compound for the development of new therapeutic agents, particularly in the areas of

infectious diseases and oncology, where quinoline derivatives have shown significant

promise.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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Phone: (601) 213-4426
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